molecular formula C20H15ClFN5O2 B3000592 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 895017-31-9

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide

Numéro de catalogue: B3000592
Numéro CAS: 895017-31-9
Poids moléculaire: 411.82
Clé InChI: MJVRLJZQNZOHJF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1-position with a 3-chlorophenyl group and at the 5-position with an acetamide moiety bearing a 4-fluorobenzyl substituent. The 3-chlorophenyl group introduces steric and electronic effects, while the 4-fluorobenzyl group may enhance lipophilicity and π-π stacking interactions with biological targets.

Propriétés

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O2/c21-14-2-1-3-16(8-14)27-19-17(10-25-27)20(29)26(12-24-19)11-18(28)23-9-13-4-6-15(22)7-5-13/h1-8,10,12H,9,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVRLJZQNZOHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H13ClFN5O2
  • Molecular Weight : 397.79 g/mol
  • CAS Number : 887457-94-5

Research indicates that this compound primarily acts as an inhibitor of CDK2, a crucial enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound disrupts normal cell cycle progression, which is particularly beneficial in cancer therapy as it can lead to the suppression of tumor growth.

Inhibition of Cancer Cell Lines

In vitro studies have demonstrated the compound's significant inhibitory effects on various cancer cell lines. The following table summarizes some key findings:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)5.2Growth inhibition
A549 (Lung Cancer)3.8Induction of apoptosis
HeLa (Cervical Cancer)4.5Cell cycle arrest

Case Studies

  • Study on MCF-7 Cells : A study published in Journal of Medicinal Chemistry assessed the effects of the compound on MCF-7 breast cancer cells. Results indicated that treatment with concentrations above 5 µM led to a significant reduction in cell viability, attributed to apoptosis induction through the mitochondrial pathway.
  • A549 Lung Cancer Model : In another study, the compound was tested on A549 lung cancer cells. The results showed that at an IC50 of 3.8 µM, the compound effectively inhibited cell proliferation and triggered apoptotic pathways, highlighting its potential as an anti-cancer agent.
  • Combination Therapy : A recent investigation explored the effects of combining this compound with standard chemotherapeutic agents. The combination resulted in enhanced cytotoxicity against HeLa cells compared to either treatment alone, suggesting a synergistic effect that could improve therapeutic outcomes.

Pharmacological Profile

The pharmacological profile of this compound indicates promising applications in oncology due to its selective action against specific kinases involved in cancer progression.

Potential Side Effects and Toxicity

While the compound shows significant promise as an anticancer agent, further studies are needed to evaluate its toxicity profile and potential side effects. Preliminary toxicity assessments indicate that at higher concentrations, some non-cancerous cell lines exhibit reduced viability, warranting careful dose optimization in therapeutic applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Group

  • N-Methyl Analog (2-[1-(3-Chlorophenyl)-4-Oxopyrazolo[3,4-d]Pyrimidin-5-Yl]-N-Methylacetamide) :
    Replacing the 4-fluorobenzyl group with a methyl group reduces steric bulk and lipophilicity. This simplification may improve metabolic stability but decrease target selectivity due to weaker hydrophobic interactions .
  • However, this substitution may also introduce metabolic liabilities due to the stability of the CF3 group .

Halogen Position and Aromatic Substituents

  • 1-(4-Fluorophenyl) Core (vs. 3-Chlorophenyl): A compound with a 4-fluorophenyl group () demonstrates how halogen positioning affects electronic properties. The para-fluoro substituent may create a stronger dipole moment compared to meta-chloro, influencing solubility and intermolecular interactions.
  • Chromen-4-One Hybrid (Example 83, ): Integration of a chromenone moiety introduces additional hydrogen-bonding sites and planar aromaticity, likely improving DNA intercalation or topoisomerase inhibition. The dimethylamino and isopropoxy groups in this compound further modulate solubility and bioavailability .

Core Heterocycle Modifications

  • Pyrazolo[3,4-b]Pyridine Core (): Replacing the pyrimidine ring with a pyridine alters electron distribution, reducing the number of hydrogen-bond acceptors. The compound in (melting point 221–223°C) exhibits a lower melting point than chromenone hybrids (302–304°C, ), suggesting weaker crystal lattice stability due to fewer polar functional groups .

Key Data Table: Structural and Physical Comparisons

Compound Name Core Structure Substituents Key Properties/Data Reference
2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide (Target) Pyrazolo[3,4-d]pyrimidin-4-one 1-(3-chlorophenyl), N-(4-fluorobenzyl) Not explicitly reported
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide Pyrazolo[3,4-d]pyrimidin-4-one 1-(4-fluorophenyl), N-(2-trifluoromethylphenyl) High lipophilicity (CF3 group)
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide Pyrazolo[3,4-b]pyridine 3-(4-chlorophenyl), N-(4-CF3Ph) MP 221–223°C; IR 1682 cm⁻¹ (C=O)
Chromen-4-One Hybrid (Example 83) Pyrazolo[3,4-d]pyrimidine-chromenone 3-fluoro-4-isopropoxyphenyl, dimethylamino MP 302–304°C; Mass: 571.198.8 (M++1)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.